molecular formula C25H34N2O5S2 B12200435 1-({4'-Methoxy-2'-[(2-methylpiperidin-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)-2-methylpiperidine

1-({4'-Methoxy-2'-[(2-methylpiperidin-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)-2-methylpiperidine

Cat. No.: B12200435
M. Wt: 506.7 g/mol
InChI Key: TXJASDULILAQDR-UHFFFAOYSA-N
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Description

1-({4’-Methoxy-2’-[(2-methylpiperidin-1-yl)sulfonyl]-[1,1’-biphenyl]-4-yl}sulfonyl)-2-methylpiperidine is a complex organic compound that features a biphenyl core substituted with methoxy and sulfonyl groups, along with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4’-Methoxy-2’-[(2-methylpiperidin-1-yl)sulfonyl]-[1,1’-biphenyl]-4-yl}sulfonyl)-2-methylpiperidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base.

    Sulfonylation: The sulfonyl groups are introduced through sulfonylation reactions using sulfonyl chlorides and a base.

    Attachment of the Piperidine Moiety: The piperidine moiety is attached through nucleophilic substitution reactions, where the piperidine ring is introduced using a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-({4’-Methoxy-2’-[(2-methylpiperidin-1-yl)sulfonyl]-[1,1’-biphenyl]-4-yl}sulfonyl)-2-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

1-({4’-Methoxy-2’-[(2-methylpiperidin-1-yl)sulfonyl]-[1,1’-biphenyl]-4-yl}sulfonyl)-2-methylpiperidine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-({4’-Methoxy-2’-[(2-methylpiperidin-1-yl)sulfonyl]-[1,1’-biphenyl]-4-yl}sulfonyl)-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, while the piperidine moiety can enhance binding affinity through hydrophobic interactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({4’-Methoxy-2’-[(2-methylpiperidin-1-yl)sulfonyl]-[1,1’-biphenyl]-4-yl}sulfonyl)-2-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of methoxy, sulfonyl, and piperidine groups in a single molecule allows for versatile interactions with various targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C25H34N2O5S2

Molecular Weight

506.7 g/mol

IUPAC Name

1-[4-[4-methoxy-2-(2-methylpiperidin-1-yl)sulfonylphenyl]phenyl]sulfonyl-2-methylpiperidine

InChI

InChI=1S/C25H34N2O5S2/c1-19-8-4-6-16-26(19)33(28,29)23-13-10-21(11-14-23)24-15-12-22(32-3)18-25(24)34(30,31)27-17-7-5-9-20(27)2/h10-15,18-20H,4-9,16-17H2,1-3H3

InChI Key

TXJASDULILAQDR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)OC)S(=O)(=O)N4CCCCC4C

Origin of Product

United States

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